Piperocaine hydrochloride
CAS No.: 533-28-8
Cat. No.: VC21213283
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533-28-8 |
|---|---|
| Molecular Formula | C16H24ClNO2 |
| Molecular Weight | 297.82 g/mol |
| IUPAC Name | 3-(2-methylpiperidin-1-yl)propyl benzoate;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H |
| Standard InChI Key | ZXSGQNYQJIUMQN-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl |
| Canonical SMILES | CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl |
Introduction
Chemical Properties and Structure
Piperocaine hydrochloride is the hydrochloride salt form of piperocaine, with a chemical formula of C16H23NO2.HCl and a molecular weight of 297.82 g/mol . The compound is also known by its IUPAC name 1-Piperidinepropanol, 2-methyl-, benzoate (ester), hydrochloride . It belongs to the ester class of local anesthetics, distinguished by its specific chemical structure that facilitates its anesthetic properties.
Structural Identification
The structure of piperocaine hydrochloride features a benzoate ester linked to a 2-methylpiperidine moiety. This structural arrangement is crucial for its pharmacological activity:
| Structural Identifier | Value |
|---|---|
| Chemical Formula | C16H24ClNO2 |
| Molecular Weight | 297.823 g/mol |
| CAS Registry Number | 533-28-8 (hydrochloride salt) |
| Related CAS (free base) | 136-82-3 |
| SMILES Code | Cl.CC1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
| InChI Key | ZXSGQNYQJIUMQN-UHFFFAOYSA-N |
The parent compound (without the hydrochloride) has the formula C16H23NO2 with a molecular weight of 261.36 g/mol .
Physical Properties
Piperocaine hydrochloride appears as a crystalline solid with distinct physical characteristics that influence its handling and formulation:
| Property | Description |
|---|---|
| Appearance | Crystalline solid |
| Melting Point | 167-169°C |
| Solubility | 1 gram dissolves in 1.5 ml water, 4.5 ml alcohol |
| Additional Solubility | Soluble in alcohol, chloroform; practically insoluble in ether and fixed oils |
| Stability | Stable in air |
The compound's solubility profile is particularly important for pharmaceutical formulations, as it dissolves readily in water (1 gram in 1.5 ml) and alcohol (1 gram in 4.5 ml) .
Pharmacology
Piperocaine hydrochloride exhibits specific pharmacological properties that make it effective as a local anesthetic, with particular mechanisms that distinguish it from other compounds in its class.
Mechanism of Action
The primary mechanism by which piperocaine hydrochloride exerts its anesthetic effect involves the blockade of voltage-gated sodium channels in neuronal membranes. This inhibition prevents the initiation and conduction of nerve impulses, resulting in localized anesthesia in the targeted area.
What distinguishes piperocaine from some other local anesthetics is its partial inhibition of dopamine , suggesting potential interactions with neurotransmitter systems beyond its primary anesthetic effects. This characteristic may contribute to its specific clinical profile and side effect pattern.
| Mechanism Component | Description |
|---|---|
| Primary Action | Sodium channel blockade |
| Secondary Effect | Partial dopamine inhibition |
| Result | Prevention of nerve impulse propagation |
Pharmacokinetics
The toxicological profile provides insights into the pharmacokinetic properties of piperocaine hydrochloride:
| Parameter | Value |
|---|---|
| LD50 in mice | 9 mg/20g (subcutaneous administration) |
| LD50 in rats | 129 mg/kg (intraperitoneal administration) |
| LD50 in rabbits | 18 ±6 mg/kg (intravenous administration) |
These values indicate the compound's toxicity profile across different species and administration routes , which is critical information for clinical dosing and safety protocols.
Medical Applications
Piperocaine hydrochloride has been primarily utilized in clinical settings as a local anesthetic for infiltration and nerve blocks . Its application in dental procedures is particularly notable due to its rapid onset of action, making it suitable for both simple extractions and more complex surgical interventions.
Clinical Utility
The clinical applications of piperocaine hydrochloride extend across several medical disciplines:
| Medical Field | Application |
|---|---|
| Dentistry | Local anesthesia for extractions and surgical procedures |
| Surgery | Infiltration anesthesia for minor surgical procedures |
| Pain Management | Nerve blocks for acute and chronic pain conditions |
The compound's rapid onset of action makes it particularly valuable in outpatient settings where quick recovery is desired.
Research Findings
Scientific investigations into piperocaine hydrochloride have yielded valuable insights into its comparative efficacy and potential applications beyond conventional anesthesia.
Comparative Studies
Research comparing piperocaine hydrochloride to other local anesthetics has provided important information about its relative efficacy and characteristics:
| Comparison Factor | Findings |
|---|---|
| Potency | Less potent than bupivacaine |
| Onset of Action | Rapid onset, beneficial for outpatient procedures |
| Duration | Intermediate duration compared to other local anesthetics |
While piperocaine hydrochloride may be less potent than certain other local anesthetics like bupivacaine, its rapid onset makes it suitable for procedures where immediate anesthesia is required.
Structure-Activity Relationships
Studies investigating the relationship between chemical structure and pharmacological activity have been conducted with piperocaine, providing insights into how molecular modifications might affect anesthetic properties . These structure-activity relationships are crucial for understanding the compound's mechanism and for developing improved anesthetics.
Preparation Methods
The synthesis of piperocaine hydrochloride involves specific chemical processes:
The preparation of piperocaine hydrochloride typically involves the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine (pipicoline). The resulting compound is then converted to the hydrochloride salt through reaction with hydrochloric acid . This synthetic pathway was originally developed by S. M. McElvain, as documented in US patent 1784903 from 1930.
| Toxicity Parameter | Value/Observation |
|---|---|
| LD50 in mice (subcutaneous) | 9 mg/20g |
| LD50 in rats (intraperitoneal) | 129 mg/kg |
| LD50 in rabbits (intravenous) | 18 ±6 mg/kg |
These toxicity parameters provide important guidelines for clinical dosing and safety monitoring . As with all local anesthetics, appropriate dosing is crucial to prevent systemic toxicity while maintaining efficacy.
Scientific Research Applications
Beyond its clinical applications, piperocaine hydrochloride has value in various scientific research contexts:
Chemical Research
As a model compound with specific structural features, piperocaine hydrochloride has been utilized in studies of ester local anesthetics and their chemical properties. Its well-defined structure makes it useful for investigating structure-activity relationships in anesthetic compounds.
Pharmacological Investigations
The compound has been employed in research investigating ion channel function, particularly sodium channels involved in pain transmission. Its partial effects on dopamine systems also make it interesting for neurochemical research.
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